

# In-Depth Technical Guide: Ancistrobrevine B

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## Compound of Interest

Compound Name: *Ancistrotecine B*

Cat. No.: *B12373958*

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A comprehensive overview of the discovery, origin, chemical properties, and biological activities of the naphthylisoquinoline alkaloid, Ancistrobrevine B.

For Researchers, Scientists, and Drug Development Professionals.

## Introduction

Ancistrobrevine B is a naturally occurring naphthylisoquinoline alkaloid, a class of structurally complex and biologically active compounds. This guide provides a detailed overview of its discovery, botanical origin, chemical characteristics, and potential as a therapeutic agent, with a focus on its cytotoxic properties. The information presented herein is intended to serve as a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug development.

## Discovery and Origin

Ancistrobrevine B was first isolated from the East African liana *Ancistrocladus robertsoniorum*. It has also been identified as a constituent of the West African liana, *Ancistrocladus abbreviatus*. These plants belong to the *Ancistrocladaceae* family, which is a rich source of diverse naphthylisoquinoline alkaloids. These compounds are biosynthesized through a unique polyketide pathway.

## Chemical Structure and Properties

Ancistrobrevine B is a tetrahydroisoquinoline alkaloid characterized by a C-5, C-8' coupling between the naphthalene and isoquinoline moieties. Its chemical formula is  $C_{25}H_{29}NO_4$ , with a

molecular weight of 407.5 g/mol . The structure possesses multiple stereocenters, leading to the potential for various stereoisomers.

Table 1: Physicochemical Properties of Ancistrobrevine B

Property	Value	Reference
Molecular Formula	C <sub>25</sub> H <sub>29</sub> NO <sub>4</sub>	[PubChem CID: 11015040]
Molecular Weight	407.5 g/mol	[PubChem CID: 11015040]
IUPAC Name	(1S,3S)-5-(4,5-dimethoxy-7-methylnaphthalen-1-yl)-8-methoxy-1,3-dimethyl-1,2,3,4-tetrahydroisoquinolin-6-ol	[PubChem CID: 11015040]
Specific Optical Rotation	Data not available	

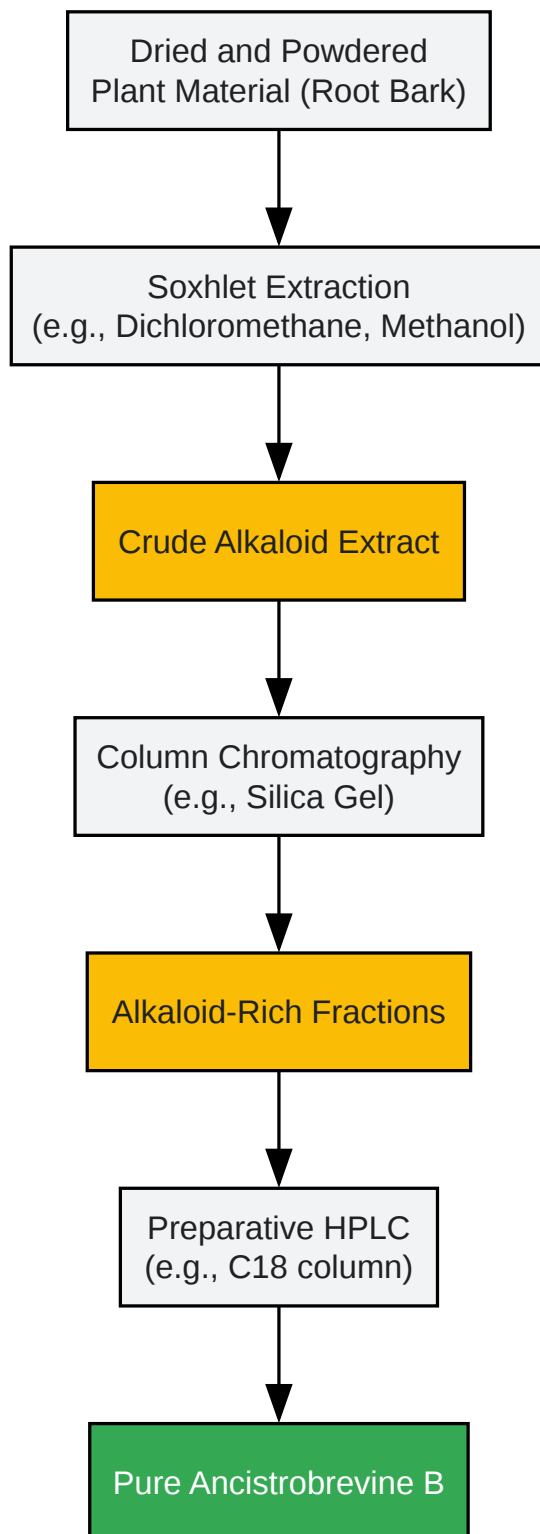
## Experimental Protocols

### Extraction and Isolation

The following is a general protocol for the extraction and isolation of Ancistrobrevine B from plant material, based on methods described for Ancistrocladus species.

Diagram 1: General Workflow for the Isolation of Ancistrobrevine B

## General Workflow for the Isolation of Ancistrobrevine B



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Caption: A generalized workflow for the extraction and purification of Ancistrobrevine B.

- **Plant Material Preparation:** Air-dried and powdered root bark of *Ancistrocladus* species is used as the starting material.
- **Extraction:** The powdered plant material is subjected to exhaustive extraction using organic solvents such as dichloromethane followed by methanol in a Soxhlet apparatus.
- **Solvent-Solvent Partitioning:** The crude extract is then partitioned between an organic solvent (e.g., ethyl acetate) and an aqueous acidic solution to separate the alkaloids.
- **Column Chromatography:** The resulting alkaloid-rich fraction is subjected to column chromatography over silica gel, eluting with a gradient of solvents (e.g., hexane, ethyl acetate, and methanol) to separate the components based on polarity.
- **High-Performance Liquid Chromatography (HPLC):** Fractions containing Ancistrobrevine B are further purified by preparative reverse-phase HPLC (RP-HPLC) using a C18 column and a suitable mobile phase (e.g., a gradient of acetonitrile and water with an acidic modifier like trifluoroacetic acid).

## Structure Elucidation

The structure of Ancistrobrevine B is determined using a combination of spectroscopic techniques:

- **Nuclear Magnetic Resonance (NMR) Spectroscopy:**  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, and 2D NMR experiments (COSY, HSQC, HMBC, and NOESY) are used to establish the connectivity and stereochemistry of the molecule.
- **Mass Spectrometry (MS):** High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is employed to determine the elemental composition and exact mass of the molecule.

Table 2: Spectroscopic Data for Ancistrobrevine B and a Structurally Related Compound

Technique	Ancistrobrevine B	Ancistrobrevoline B (Related Compound) <sup>1</sup> H NMR (CD <sub>3</sub> OD, 400 MHz) δ [ppm]
<sup>1</sup> H NMR	Data not available in detail	6.94 (d, J = 7.9 Hz, H-6'), 6.87 (d, J = 7.2 Hz, H-6'), 6.77 (s, H-3'), 6.70 (s, H-1'), 4.58 (s, H-1), 3.96 (s, OMe-5'), 3.92 (s, OMe-4'), 3.23 (s, OMe-8), 3.13 (s, NMe), 2.29 (s, Me-2')
<sup>13</sup> C NMR	Data not available in detail	169.9 (C=O), 158.5 (C-4'), 158.4 (C-5'), 145.2 (C-6), 137.9 (C-8'), 137.5 (C-7), 130.3 (C-7'), 126.1 (C-4a), 124.6 (C-8a), 119.1 (C-5), 118.8 (C-1'), 110.4 (C-3'), 107.0 (C-6'), 85.3 (C-1), 60.9 (OMe-8), 56.9 (OMe-4'), 56.7 (OMe-5'), 33.9 (NMe), 22.0 (Me-2')
HR-ESI-MS	C <sub>25</sub> H <sub>29</sub> NO <sub>4</sub>	[M+H] <sup>+</sup> m/z 408.18150 (for C <sub>24</sub> H <sub>26</sub> NO <sub>5</sub> <sup>+</sup> )

Note: Detailed NMR data for Ancistrobrevine B is not readily available in the public domain. The data for the structurally related Ancistrobrevoline B, also from *A. abbreviatus*, is provided for reference.<sup>[1]</sup>

## Biological Activity and Signaling Pathways

Naphthylisoquinoline alkaloids, including those closely related to Ancistrobrevine B, have demonstrated significant cytotoxic activity against various cancer cell lines.

Table 3: Cytotoxicity Data for Naphthylisoquinoline Alkaloids

Compound	Cell Line	Activity	IC <sub>50</sub> Value (μM)	Reference
Ancistrobrevoline A	MCF-7 (Breast Cancer)	Growth Inhibition	>100	[1]
A549 (Lung Cancer)	Cytotoxicity	~70	[1]	
Ancistrobrevoline B	MCF-7 (Breast Cancer)	Growth Inhibition	>100	[1]
A549 (Lung Cancer)	Cytotoxicity	~45	[1]	
Dioncophyllidine E	PANC-1 (Pancreatic Cancer)	Preferential Cytotoxicity	7.4	

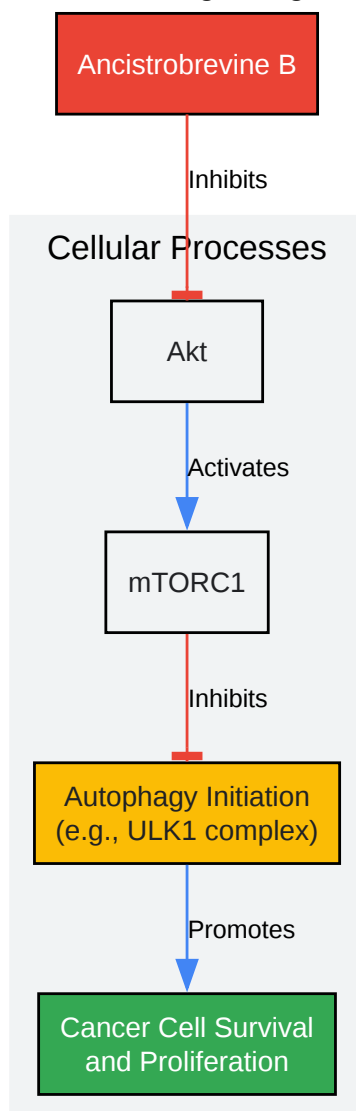
Note: Specific IC<sub>50</sub> values for Ancistrobrevine B are not currently available in the public literature.

## Proposed Signaling Pathway

Based on studies of structurally similar naphthylisoquinoline alkaloids, such as ancistrolikokine E3, a plausible mechanism of action for Ancistrobrevine B involves the inhibition of the Akt/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival. Inhibition of this pathway can lead to the suppression of autophagy, a process that cancer cells often utilize to survive under nutrient-deprived conditions.

Diagram 2: Proposed Akt/mTOR Signaling Pathway Inhibition by Ancistrobrevine B

## Proposed Inhibition of the Akt/mTOR Signaling Pathway by Ancistrobrevine B

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Caption: Proposed mechanism of action of Ancistrobrevine B via inhibition of the Akt/mTOR pathway.

## Conclusion and Future Directions

Ancistrobrevine B, a member of the naphthylisoquinoline alkaloid family, represents a promising scaffold for the development of novel anticancer agents. Its isolation from *Ancistrocladus* species and the demonstrated cytotoxicity of related compounds highlight the therapeutic potential of this class of natural products. Further research is warranted to fully elucidate the specific biological targets and mechanisms of action of Ancistrobrevine B, including the validation of its effect on the Akt/mTOR signaling pathway. The development of synthetic routes to produce Ancistrobrevine B and its analogs will be crucial for enabling more extensive preclinical and clinical investigations.

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## References

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